Ethyl (2-chloroethoxy)carbamate
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Overview
Description
Ethyl 2-chloroethoxycarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloroethoxycarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields ethyl 2-chloroethoxycarbamate as the main product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere. This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .
Industrial Production Methods
Industrial production of ethyl 2-chloroethoxycarbamate often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloroethoxycarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 2-chloroethoxycarbamate can hydrolyze to form 2-chloroethanol and ethyl carbamate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve mild temperatures and the presence of a base.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Common acids include hydrochloric acid, while bases such as sodium hydroxide can also be used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired products. .
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: 2-chloroethanol and ethyl carbamate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound
Scientific Research Applications
Ethyl 2-chloroethoxycarbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.
Industrial Applications: Ethyl 2-chloroethoxycarbamate is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of ethyl 2-chloroethoxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-chloroethoxycarbamate can be compared with other similar compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
Ethyl carbamate: Lacks the chloroethoxy group, leading to different chemical properties and uses.
2-chloroethyl carbamate: Similar but with variations in the position of the chloro group, affecting its reactivity and applications .
Biological Activity
Ethyl (2-chloroethoxy)carbamate, a compound with the chemical formula C5H10ClNO3, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
This compound is a carbamate derivative characterized by the presence of a chloro group and an ethoxy moiety. Its unique structure enables it to interact with various biological targets, influencing metabolic pathways and exhibiting potential therapeutic effects.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies suggest that this compound may act as an antimicrobial agent, inhibiting the growth of various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted, although further studies are needed to quantify its efficacy across different strains.
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can affect biochemical pathways within cells. This inhibition may lead to alterations in cellular processes such as metabolism and signal transduction.
- Potential Therapeutic Applications : Ongoing research aims to elucidate the compound's mechanisms of action and its potential use in drug development. Its ability to interact with certain receptors or enzymes could make it a candidate for therapeutic applications in various medical fields.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Interaction with Enzymes : The compound may act as either an inhibitor or activator of specific enzymes, altering their activity and subsequently affecting metabolic pathways. This dual role can be pivotal in therapeutic contexts where modulation of enzyme activity is desired.
- Cellular Impact : By influencing enzyme activity, this compound can induce changes in cellular signaling pathways, potentially leading to effects such as apoptosis or altered cell proliferation rates.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with related compounds. The following table summarizes some comparable carbamates:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl carbamate | C4H9NO2 | Lacks chloro group; simpler structure |
2-(2-chloroethoxy)ethylamine | C6H14ClN | Contains amine functional group; different reactivity |
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate | C9H18ClNO3 | Larger tert-butyl group; more sterically hindered |
N-Methyl carbamate derivatives | Varied | Different alkyl groups; varied biological activities |
This comparison highlights the unique features of this compound, particularly its chloro group, which may enhance its biological activity compared to simpler structures.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Testing : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth at relatively low concentrations.
- Toxicological Assessments : Toxicological studies have been conducted to assess the safety profile of this compound. These studies suggest that while the compound shows promising biological activity, careful evaluation of its toxicity is necessary for potential therapeutic applications .
- Mechanistic Insights : Research focusing on the mechanistic aspects revealed that this compound interacts with specific cellular targets, leading to modulation of signaling pathways involved in cell survival and proliferation.
Properties
CAS No. |
35558-07-7 |
---|---|
Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
ethyl N-(2-chloroethoxy)carbamate |
InChI |
InChI=1S/C5H10ClNO3/c1-2-9-5(8)7-10-4-3-6/h2-4H2,1H3,(H,7,8) |
InChI Key |
OQRSQIKGGGGEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOCCCl |
Origin of Product |
United States |
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